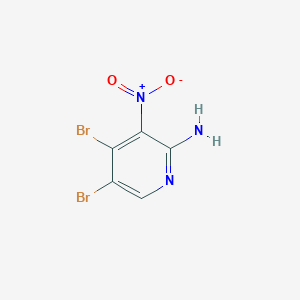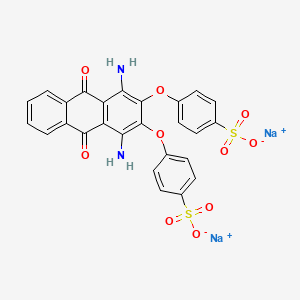
4,5-Dibromo-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and one nitro group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4,5-Dibromo-3-nitropyridin-2-amine typically involves the nitration and bromination of pyridine derivatives. One common method includes the nitration of 4,5-dibromopyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial production methods often involve multi-step processes that include the halogenation of pyridine followed by nitration. These methods are optimized for high yield and purity, making the compound suitable for large-scale applications .
Analyse Chemischer Reaktionen
4,5-Dibromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the amino group (if formed) can be further oxidized to nitroso or nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3-nitropyridin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-3-nitropyridin-2-amine largely depends on its chemical structure and the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to specific sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives such as:
3-Nitropyridine: Lacks the bromine atoms and has different reactivity and applications.
4-Amino-3-nitropyridine: Contains an amino group instead of bromine atoms, leading to different chemical properties and uses.
2,4-Dibromo-3-nitropyridine: Similar structure but with bromine atoms at different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H3Br2N3O2 |
|---|---|
Molekulargewicht |
296.90 g/mol |
IUPAC-Name |
4,5-dibromo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) |
InChI-Schlüssel |
UXSCFNXQGHEQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)



![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)





![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
